molecular formula C7H9NO3 B1269713 4-Aminomethyl-5-methyl-furan-2-carboxylic acid CAS No. 436088-95-8

4-Aminomethyl-5-methyl-furan-2-carboxylic acid

Cat. No.: B1269713
CAS No.: 436088-95-8
M. Wt: 155.15 g/mol
InChI Key: MEBKTEBPFCBDMI-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methyl-furan-2-carboxylic acid is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound is of interest in various fields due to its unique structure, which includes a furan ring substituted with an aminomethyl group and a carboxylic acid group.

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

It is mentioned that this compound is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides , indicating that it may be involved in the synthesis of these polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-Aminomethyl-5-methyl-furan-2-carboxylic acid involves the reductive amination of 5-formyl-2-furancarboxylic acid . This process typically uses a reducing agent such as sodium borohydride in the presence of an amine source. The reaction conditions often include a solvent like methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-5-methyl-furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents and catalysts to optimize the reaction.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

4-Aminomethyl-5-methyl-furan-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminomethyl-5-methyl-furan-2-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an aminomethyl group and a carboxylic acid group on the furan ring allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(aminomethyl)-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBKTEBPFCBDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243088
Record name 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-95-8
Record name 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-5-methyl-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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